![molecular formula C23H19NO3S B2794981 (4-methylphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114652-50-4](/img/structure/B2794981.png)
(4-methylphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
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Overview
Description
(4-methylphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C23H19NO3S and its molecular weight is 389.47. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Activities
1,4-Benzothiazine derivatives, a class to which our compound can be related, exhibit a wide range of biological activities. A review highlights their importance as pharmacophores with potential against various types of cancer, implying their use in drug development for antipsychotic and possibly anticancer agents (Rai et al., 2017). Additionally, 1,4-benzothiazine azole derivatives have been studied for their antifungal and immunomodulating activities, suggesting the chemical backbone's potential in developing antifungal therapies (Schiaffella & Vecchiarelli, 2001).
Environmental and Material Science Applications
Advanced oxidation processes (AOPs) studies involve the degradation of persistent organic pollutants. A review focusing on the degradation pathways and by-products of acetaminophen in AOPs can provide insights into environmental remediation strategies (Qutob et al., 2022). This research area is relevant for understanding how complex organic molecules break down in environmental contexts, potentially including compounds similar to the subject chemical.
In materials science, plastic scintillators incorporate various luminescent dyes, including those based on methylphenyl derivatives, for radiation detection and measurement (Salimgareeva & Kolesov, 2005). Such studies are crucial for advancing technologies in nuclear physics, medical imaging, and safety monitoring.
Synthetic Methodologies and Chemical Sensing
Research on the synthesis of complex organic compounds, including benzothiazine derivatives, has significant implications for drug development and chemical sensing. For instance, fluorescent chemosensors based on phenolic compounds have been developed for detecting metal ions and other analytes, showcasing the versatility of related chemical frameworks in sensing applications (Roy, 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, influencing their function and leading to a range of biological effects .
Mode of Action
This typically involves binding to the target, which can alter its function and lead to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds are typically absorbed into the body, distributed to various tissues, metabolized by enzymes, and excreted . These processes can influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
Similar compounds have been found to influence a variety of cellular processes, leading to a range of effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized and excreted .
properties
IUPAC Name |
(4-methylphenyl)-[4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S/c1-16-7-11-18(12-8-16)23(25)22-15-24(19-13-9-17(2)10-14-19)20-5-3-4-6-21(20)28(22,26)27/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYVNLRPAQSIEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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